2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol
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Overview
Description
2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . It is also known by its synonym, cyclohexanol, 2-[(1,2-dimethylpropyl)amino]- . This compound is characterized by the presence of a cyclohexanol ring substituted with a 3-methylbutan-2-ylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 3-methylbutan-2-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines or alcohols .
Scientific Research Applications
2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may be investigated for its potential therapeutic effects or as a precursor for drug development.
Industry: The compound can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the amino group can participate in various chemical interactions. These interactions can affect biological pathways and enzyme activities, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Similar structure but lacks the amino group.
2-Aminocyclohexanol: Similar structure but with a different alkyl substitution on the amino group.
3-Methylbutan-2-amine: Contains the same amino group but lacks the cyclohexanol ring.
Uniqueness
2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol is unique due to the combination of a cyclohexanol ring and a 3-methylbutan-2-ylamino group. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable for diverse scientific applications .
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-(3-methylbutan-2-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-8(2)9(3)12-10-6-4-5-7-11(10)13/h8-13H,4-7H2,1-3H3 |
InChI Key |
DTZHWCAYRYVNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1CCCCC1O |
Origin of Product |
United States |
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